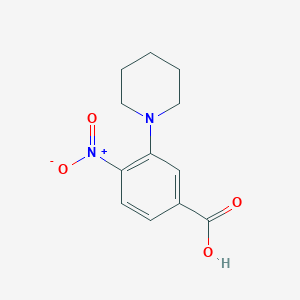

4-Nitro-3-(piperidin-1-YL)benzoic acid

Description

4-Nitro-3-(piperidin-1-yl)benzoic acid (CAS: 1141473-72-4) is a nitro-substituted benzoic acid derivative with a piperidine ring attached at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₄N₂O₄, and it has a molecular weight of 250.25 g/mol . The compound is structurally characterized by the electron-withdrawing nitro group at the 4-position and the piperidine moiety, which introduces basicity and lipophilicity.

Properties

IUPAC Name |

4-nitro-3-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)9-4-5-10(14(17)18)11(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFYDHHDVQSBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(piperidin-1-YL)benzoic acid typically involves the nitration of 3-(piperidin-1-YL)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction to form amino derivatives, a key transformation for synthesizing bioactive intermediates.

Reagents and Conditions

-

Catalytic Hydrogenation :

-

Alternative Reductants :

Mechanistic Insights

-

The nitro group is reduced via a stepwise electron transfer process:

Nucleophilic Aromatic Substitution

The nitro group activates the aromatic ring for substitution, particularly at the ortho and para positions relative to itself.

Reagents and Conditions

| Nucleophile | Conditions | Product | Source |

|---|---|---|---|

| Piperidine | K₂CO₃, DMF, 80°C, 12 h | 4-(Piperidin-1-yl)-3-nitrobenzamide | |

| Thiols (e.g., EtSH) | CuI catalysis, DMSO, 100°C, 24 h | 3-Nitro-4-(ethylthio)benzoic acid |

Key Observations

-

Substitution at the para position to the nitro group is favored due to its strong electron-withdrawing effect, directing nucleophiles to the activated site .

-

Steric hindrance from the piperidine ring limits substitution at the meta position .

Esterification and Amidation

The carboxylic acid group participates in condensation reactions to form esters or amides.

Esterification

-

Reagents : Thionyl chloride (SOCl₂) followed by alcohol (e.g., ethanol).

-

Conditions : Reflux in dichloromethane (DCM) for 6–8 h.

Amidation

-

Reagents : Hydrazine (NH₂NH₂) in methanol.

-

Conditions : Room temperature, 24 h.

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation or acylation to modify its electronic and steric properties.

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of NaH.

-

Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 h.

Acylation

-

Reagents : Acetyl chloride (AcCl) in pyridine.

-

Conditions : 0°C, 2 h.

Biochemical Transformations

In biological systems, enzymatic reduction of the nitro group generates reactive intermediates.

NAD(P)H-Dependent Reduction

-

Enzymes : Aldo-keto reductases (AKR1C3) or cytochrome P450 isoforms .

-

Products : Hydroxylamine or amine metabolites, which exhibit cytotoxicity via DNA intercalation .

Mechanistic and Synthetic Considerations

-

Steric Effects : The piperidine ring’s bulkiness limits reactivity at the ortho position, favoring para substitutions .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

-

Temperature Control : Elevated temperatures (>80°C) promote side reactions, such as decarboxylation, necessitating mild conditions .

Scientific Research Applications

Medicinal Chemistry

4-Nitro-3-(piperidin-1-YL)benzoic acid serves as a precursor for synthesizing various bioactive compounds. Its derivatives have been studied for:

- Antitumor Activity : Research indicates that derivatives exhibit cytotoxic effects against cancer cell lines, including prostate cancer (LNCaP and DU145), with IC50 values ranging from 47 to 61 µM.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular pathways. Some key findings include:

- Inhibition of Dihydrofolate Reductase (DHFR) : This compound has shown high activity in inhibiting DHFR, which is crucial for DNA synthesis in rapidly dividing cells.

- Cell Signaling Modulation : It affects signaling pathways involved in cell proliferation and apoptosis, indicating potential therapeutic uses in oncology.

Case Studies

| Study | Findings | Cell Lines Tested | IC50 Values (µM) |

|---|---|---|---|

| Antitumor Activity | Significant antiproliferative effects observed | LNCaP, DU145 | 47 - 61 |

| DHFR Inhibition | High inhibitory activity noted | Various | Not specified |

| Viral Inhibition | Potential inhibitors against Ebola virus | Ebola virus models | EC50 values indicating potent activity |

These studies highlight the compound's potential as a therapeutic agent in cancer treatment and viral infections.

Material Science Applications

In addition to its medicinal applications, this compound is explored in materials science for developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor materials for specific applications, such as sensors or drug delivery systems.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(piperidin-1-YL)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-nitro-3-(piperidin-1-yl)benzoic acid, highlighting differences in substituents, physicochemical properties, and biological activities:

Key Structural and Functional Differences:

Substituent Position and Electronic Effects :

- The 4-nitro group in the target compound enhances the acidity of the benzoic acid (pKa ~1.5–2.5) compared to 5-nitro isomers (e.g., Compound 10, pKa ~2.0–3.0) due to resonance stabilization .

- Piperidine vs. Morpholine : Piperidine (Compound 10) increases lipophilicity (cLogP ~2.1) compared to morpholine (Compound 11, cLogP ~1.5), affecting membrane permeability .

Biological Activity: Compound 10 demonstrated stronger antimicrobial activity (MIC = 8 µM) against E. coli IspD than the morpholine analog (MIC = 16 µM), likely due to improved hydrophobic interactions .

Synthetic Accessibility :

- The target compound is synthesized via nucleophilic aromatic substitution or Suzuki coupling, similar to Compound 12 (2-(furan-3-yl)-5-nitrobenzoic acid, 59% yield) .

- Amide-linked analogs (e.g., 4ja) achieve higher yields (96%) due to efficient acyl chloride coupling .

Physicochemical Properties Comparison:

| Property | This compound | 5-Nitro-2-(piperidin-1-yl)benzoic Acid | 4-Nitro-2-(trifluoromethyl)benzoic Acid |

|---|---|---|---|

| Molecular Weight | 250.25 | 250.25 | 235.11 |

| cLogP | ~2.1 | ~2.1 | ~1.8 |

| Water Solubility (mg/mL) | <0.1 (predicted) | <0.1 (predicted) | 0.3 (measured) |

| pKa (COOH) | ~1.8 | ~2.2 | ~1.5 |

Research Findings:

- Enzyme Inhibition : Piperidine-containing nitrobenzoates (e.g., Compound 10) show superior inhibition of the MEP pathway enzyme IspD compared to morpholine or furan derivatives .

- Protein-Protein Interaction Modulation : Amide derivatives like 4ja inhibit c-Myc–Max interactions (IC₅₀ = 0.8 µM), suggesting nitrobenzoic acids are versatile scaffolds for drug discovery .

- Electronic Effects : Trifluoromethyl groups (e.g., 4-Nitro-2-(trifluoromethyl)benzoic acid) increase metabolic stability but reduce solubility compared to piperidine analogs .

Biological Activity

4-Nitro-3-(piperidin-1-YL)benzoic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group and a piperidine ring attached to a benzoic acid moiety. The chemical formula is , and its structural representation can be depicted as follows:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

| Bacterial Strain | MIC (µg/mL) | Comparison to Ampicillin |

|---|---|---|

| Staphylococcus aureus | 50 | Comparable |

| Escherichia coli | 100 | Approximately 50% |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects . It was found to modulate the NF-kB signaling pathway, which is crucial in the inflammatory response. In vitro studies demonstrated that it could inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group may facilitate redox reactions, while the piperidine ring enhances binding affinity to biological receptors. This dual functionality allows the compound to exert both antimicrobial and anti-inflammatory effects through inhibition of key signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperidine ring or the position of the nitro group can significantly impact potency and selectivity against target pathogens.

Key Findings from SAR Studies

- Nitro Group Positioning : Variations in the position of the nitro group on the benzene ring were found to affect antimicrobial potency.

- Piperidine Substituents : Substituents on the piperidine ring can enhance interaction with biological targets, improving efficacy against inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The compound demonstrated significant activity, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios.

Case Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, researchers assessed the anti-inflammatory properties of this compound in murine models. Results indicated a marked reduction in inflammation markers when administered prior to inflammatory stimuli, supporting its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 4-nitro-3-(piperidin-1-yl)benzoic acid?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, nitro-substituted benzoic acids are often functionalized with piperidine derivatives under basic conditions (e.g., K₂CO₃/DMF at 80–100°C). Post-synthesis purification typically involves recrystallization or column chromatography. Analytical validation via HPLC (>95% purity) and NMR (to confirm substitution patterns) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store in airtight, light-protected containers at –20°C. Desiccate to prevent hydrolysis of the nitro or ester groups (if applicable). Periodic stability testing via TLC or HPLC is advised, especially if used in long-term enzymatic assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Methodological Answer : Apply a Design of Experiments (DoE) framework to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, microwave-assisted synthesis may reduce reaction times for coupling reactions . Kinetic modeling (e.g., using flow reactors for esterification steps) can also enhance reproducibility .

Q. How to resolve contradictions in biological activity data (e.g., PLA2 inhibition vs. neurotoxicity)?

- Methodological Answer :

- Substrate specificity : Use 4-nitro-3-(octanoyloxy)benzoic acid (NOB) as a chromogenic PLA2 substrate to differentiate between enzymatic activity and nonspecific neurotoxicity .

- Dose-response profiling : Compare IC₅₀ values across assays. Contradictions may arise from impurity interference; revalidate compound purity via LC-MS .

Q. What strategies are effective for functionalizing this compound to enhance target binding in drug discovery?

- Methodological Answer :

- Bioisosteric replacement : Replace the nitro group with a trifluoromethyl group (as seen in structurally similar compounds) to improve metabolic stability .

- Piperidine ring modification : Introduce substituents (e.g., hydroxyl or methyl groups) to modulate lipophilicity and binding affinity .

Q. How to validate its role as a PLA2 substrate in neurotoxicity assays?

- Methodological Answer :

- Enzymatic assays : Incubate with purified PLA2 and measure nitrobenzoate release at 405 nm .

- Control experiments : Use PLA2 inhibitors (e.g., bromophenacyl bromide) to confirm specificity. Correlate activity loss with neurotoxicity reduction in in vitro models (e.g., neuronal cell lines) .

Data Analysis & Experimental Design

Q. How to address batch-to-batch variability in bioactivity studies?

- Methodological Answer :

- Statistical normalization : Use Z-score or ANOVA to identify outlier batches.

- QC protocols : Implement stringent in-process checks (e.g., mid-reaction FTIR to monitor functional group integrity) .

Q. What computational tools can predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Model binding to PLA2 or piperidine-targeted receptors (e.g., GPCRs) .

- QSAR models : Train using existing bioactivity data from PubChem or ChEMBL to forecast ADMET properties .

Safety & Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and P95 respirators during synthesis .

- Ventilation : Use fume hoods to avoid inhalation of nitro-group-related vapors.

- Waste disposal : Neutralize acidic byproducts before disposal per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.